N-(1,3-Dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide
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Overview
Description
N-(1,3-Dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide is a chemical compound with the molecular formula C19H27N3O4 and a molecular weight of 361.43 g/mol . This compound belongs to the class of imidazolidinone derivatives and is characterized by its unique structure, which includes a benzamide group attached to an imidazolidinone ring substituted with butyl and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide typically involves the reaction of 4-methoxy-2,5-dioxoimidazolidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or imidazolidinones.
Scientific Research Applications
N-(1,3-Dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-Dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid
Uniqueness
N-(1,3-Dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide is unique due to its specific substitution pattern on the imidazolidinone ring and the presence of a benzamide group. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
88457-34-5 |
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Molecular Formula |
C19H27N3O4 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(1,3-dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide |
InChI |
InChI=1S/C19H27N3O4/c1-4-6-13-21-17(24)19(26-3,22(18(21)25)14-7-5-2)20-16(23)15-11-9-8-10-12-15/h8-12H,4-7,13-14H2,1-3H3,(H,20,23) |
InChI Key |
BZYLXDFUWDDBLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(N(C1=O)CCCC)(NC(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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